Relevance: Gefitinib shares a core quinazoline structure with N-(3,4-dichlorophenyl)-6,7-dimethoxy-4-quinazolinamine. Notably, both compounds possess a 6,7-dimethoxyquinazoline moiety. The difference lies in the substituent at the 4-position of the quinazoline ring, where gefitinib has a more complex 3-chloro-4-fluorophenylamino group compared to the 3,4-dichlorophenylamino group in the main compound. []
Relevance: This compound is structurally very similar to both gefitinib and N-(3,4-dichlorophenyl)-6,7-dimethoxy-4-quinazolinamine. It shares the 6,7-dimethoxyquinazoline core with N-(3,4-dichlorophenyl)-6,7-dimethoxy-4-quinazolinamine and the 3-chloro-4-fluorophenyl amino group at the 4-position with gefitinib. The structural differences between these three compounds highlight the potential for modifications at the 4 and 6,7 positions of the quinazoline scaffold, which could potentially impact their biological activities. []
Relevance: This compound retains the core 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazoline structure found in gefitinib, indicating a potential connection in their synthesis or biological activity. The presence of a propylaminoethanol group linked through an oxygen atom at the 6-position of the quinazoline ring introduces additional structural complexity compared to N-(3,4-dichlorophenyl)-6,7-dimethoxy-4-quinazolinamine. This difference highlights how modifications to the 6-position can significantly alter the overall structure and potentially impact biological activity. []
Relevance: This compound, like the previous example, retains the core quinazoline structure of gefitinib. The 3,4-dichlorophenyl amino group at the 4-position is notably similar to that of N-(3,4-dichlorophenyl)-6,7-dimethoxy-4-quinazolinamine. This suggests that variations in the substituents at the 6 and 7 positions are possible while maintaining certain aspects of the core structure. This compound illustrates that the 6-position of the quinazoline ring can accommodate a variety of substituents, including a 3-morpholinopropoxy group, which is a significant structural difference compared to N-(3,4-dichlorophenyl)-6,7-dimethoxy-4-quinazolinamine. []
Compound Description: CP-100,356 is a diaminoquinazoline derivative investigated for its potential as an inhibitor of MDR1 and BCRP efflux transporters. It demonstrated significant inhibition of these transporters in both in vitro and in vivo studies. Notably, CP-100,356 did not exhibit significant inhibition of major human P450 enzymes, indicating a degree of selectivity in its action. [, ]
Relevance: CP-100,356 shares a quinazoline core with N-(3,4-dichlorophenyl)-6,7-dimethoxy-4-quinazolinamine. This structural similarity is significant, especially considering the variations in substituents observed at the 2, 4, and 6 positions in the listed related compounds. While the specific arrangement of substituents differs between CP-100,356 and N-(3,4-dichlorophenyl)-6,7-dimethoxy-4-quinazolinamine, their shared quinazoline core highlights a potential connection in their chemical properties or biological activities. [, ]
Compound Description: This compound serves as a starting point for a series of conformationally restricted derivatives designed to investigate sigma receptor ligands. Its structure contains key pharmacophoric elements that contribute to sigma receptor binding affinity. []
Relevance: This compound and N-(3,4-dichlorophenyl)-6,7-dimethoxy-4-quinazolinamine share a common 3,4-dichlorophenylethyl moiety. This structural similarity, although part of larger, distinct molecules, suggests a potential common precursor or synthetic pathway. The presence of this shared moiety could also indicate some degree of similarity in their physicochemical properties, even though their primary targets and biological activities differ. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.